molecular formula C15H19N3O2 B6352734 2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1097792-28-3

2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6352734
CAS No.: 1097792-28-3
M. Wt: 273.33 g/mol
InChI Key: HTFUWUJSBZRSCY-UHFFFAOYSA-N
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Description

2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, attached to an isoindole-dione structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of a diazepane derivative with an isoindole-dione precursor. One common method involves the nucleophilic substitution reaction where the diazepane ring is introduced to the isoindole-dione structure under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications .

Scientific Research Applications

2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The diazepane ring can interact with specific binding sites, while the isoindole-dione structure can participate in various chemical reactions within biological systems. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Butyryl-1,4-diazepan-1-yl)-6,7-dimethoxy-4-quinazolinamine: Similar diazepane ring structure but different functional groups.

    1-(2-Thienylmethyl)-1,4-diazepane dihydrochloride: Contains a diazepane ring with a thienylmethyl substituent.

    1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate: Features a diazepane ring with a fluorobenzyl group.

Uniqueness

What sets 2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione apart is its combination of the diazepane ring and the isoindole-dione structure.

Properties

IUPAC Name

2-[2-(1,4-diazepan-1-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-14-12-4-1-2-5-13(12)15(20)18(14)11-10-17-8-3-6-16-7-9-17/h1-2,4-5,16H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFUWUJSBZRSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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